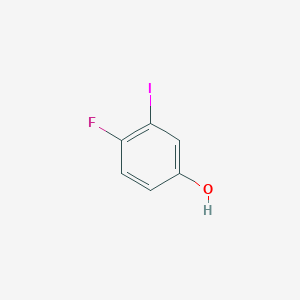

4-Fluoro-3-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDMLMOPLZBFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-iodophenol: A Key Building Block for Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and iodine into aromatic scaffolds offers a powerful tool for modulating molecular properties. 4-Fluoro-3-iodophenol, a halogenated phenol derivative, has emerged as a valuable and versatile building block. Its unique trifunctional nature—a nucleophilic hydroxyl group, an electronegative fluorine atom, and a reactive iodine atom—provides a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development.

Core Properties and Identification

This compound is identified by the CAS number 897956-98-8 .[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 897956-98-8 | [1] |

| Molecular Formula | C₆H₄FIO | [1] |

| Molecular Weight | 238.00 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | OC1=CC=C(F)C(I)=C1 | [1] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥95% | [1] |

While detailed experimental data on physical properties such as melting and boiling points are not extensively published, its classification as a liquid at room temperature provides a key handling parameter.[2] Solubility is expected to be poor in water, a common characteristic of halogenated aromatic compounds, but it should be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically starts from the readily available 4-fluorophenol. The introduction of the iodine atom at the ortho position to the hydroxyl group is a key transformation. A common and effective method for this is electrophilic iodination.

Experimental Protocol: Electrophilic Iodination of 4-Fluorophenol

This protocol describes a representative procedure for the synthesis of this compound. The causality behind the choice of reagents is to achieve regioselective iodination. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile to facilitate the dissolution of the reactants and to promote the desired electrophilic aromatic substitution.

Materials:

-

4-Fluorophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenol (1.0 equivalent) in acetonitrile.

-

Iodination: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and by GC-MS to determine the purity. The expected spectroscopic data will confirm the regioselective iodination at the 3-position.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key features for each.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C2 will likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The protons at C5 and C6 will also exhibit characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings. The phenolic proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six distinct aromatic signals. The carbon bearing the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹J(C,F)). The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond couplings, respectively. The carbon attached to the iodine (C3) will be significantly shielded.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Proton coupling will lead to a multiplet, which will simplify to a singlet upon proton decoupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. The C-F stretching vibration will likely appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) will show a molecular ion peak (M⁺) at m/z 238.[2] The fragmentation pattern is expected to involve the loss of iodine (M-127), leading to a significant fragment at m/z 111. Further fragmentation could involve the loss of CO, a characteristic fragmentation of phenols. The presence of iodine would also give a characteristic isotopic pattern.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The iodine atom is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: The carbon-iodine bond readily undergoes oxidative addition to a palladium(0) catalyst, allowing for coupling with a wide range of boronic acids and esters. This reaction is a powerful tool for the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: The aryl iodide moiety can be efficiently coupled with primary and secondary amines in the presence of a suitable palladium catalyst and a base. This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.

-

Sonogashira Coupling: The coupling of the aryl iodide with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a direct route to aryl-substituted alkynes.

The phenolic hydroxyl group can be readily alkylated or acylated to introduce further diversity. The fluorine atom, while generally unreactive under these conditions, significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups and the properties of the resulting molecules.

Caption: Key reactions of this compound.

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifunctional nature of this compound makes it a particularly attractive building block for creating libraries of novel compounds for high-throughput screening. While specific examples of its direct use in marketed drugs are not widely publicized, its structural motifs are present in numerous bioactive molecules. For instance, the related compound 4-fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer.[3] This highlights the potential of this compound as a precursor to a wide range of biologically active compounds.

Safety and Handling

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of selective chemical modifications, making it a powerful tool for the construction of complex molecules. The ability to perform regioselective cross-coupling reactions at the iodine position, coupled with the property-enhancing effects of the fluorine atom, makes this compound of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. As the demand for novel fluorinated and iodinated compounds continues to grow, the importance of this compound as a key synthetic intermediate is set to increase.

References

-

Electronic Supplementary Material. The Royal Society of Chemistry. Available at: [Link]

-

4-Fluoro-3-nitrophenol. PubChem. Available at: [Link]

-

4-Fluorophenol. PubChem. Available at: [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol. ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

-

A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. Available at: [Link]

-

Phenol, 4-fluoro-. NIST WebBook. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

2-Fluoro-4-iodophenol, trifluoroacetate. SpectraBase. Available at: [Link]

-

3-Iodophenol. PubChem. Available at: [Link]

-

3-Fluoro-5-iodophenol. PubChem. Available at: [Link]

-

4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Hypervalent λ3-Fluoro Iodane Triggered Semipinacol Rearrangements: Efficient Synthesis of Quaternary α-Fluoro Ketones. ChemRxiv. Available at: [Link]

-

19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. National Institutes of Health. Available at: [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. National Institutes of Health. Available at: [Link]

-

The Role of 3-Fluoro-4-nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Fluoro-3-iodophenol: A Key Building Block for Pharmaceutical Innovation

Abstract

This technical guide provides a comprehensive scientific overview of 4-Fluoro-3-iodophenol (CAS No. 897956-98-8), a halogenated phenol of significant interest to the pharmaceutical and life sciences sectors. We delve into the compound's distinct molecular architecture, its physicochemical properties, and detailed, field-tested protocols for its synthesis. The guide further explores the strategic application of this molecule as a versatile building block in drug discovery, particularly in the context of modern cross-coupling reactions that are foundational to medicinal chemistry. Safety protocols, handling, and storage are also detailed to ensure its effective and safe utilization in a research and development environment. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique chemical reactivity of this compound for the synthesis of novel bioactive compounds.

Introduction and Strategic Importance

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Similarly, the presence of an iodine atom provides a reactive handle for constructing complex molecular architectures through powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This compound is a reagent that embodies the strategic advantages of both moieties.

This compound is a trifunctional synthetic building block, possessing:

-

A nucleophilic hydroxyl group , which can be readily alkylated or acylated.

-

A carbon-iodine bond , which is an exceptional substrate for transition-metal-catalyzed cross-coupling reactions.[3]

-

A carbon-fluorine bond , which imparts unique electronic properties and metabolic stability to derivative molecules.

The specific ortho- and meta-positioning of these functional groups provides a unique steric and electronic environment, offering chemists precise control over subsequent synthetic transformations. This guide serves as a technical resource for harnessing the synthetic potential of this valuable intermediate.

Molecular Structure and Identification

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. The IUPAC name for this compound is This compound .

The structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, an iodine atom (-I) at position 3, and a fluorine atom (-F) at position 4. This specific arrangement dictates its reactivity, particularly the activation of the C-I bond for oxidative addition in catalytic cycles.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Fluorophenol (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Trifluoroacetic Acid (TFA) (0.1 eq, catalytic)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.05 eq) in one portion. The reaction mixture may change color.

-

Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

-

Causality Note: TFA activates the NIS, generating a more potent electrophilic iodinating species, which accelerates the reaction rate for moderately activated substrates like 4-fluorophenol.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine species. Wash subsequently with water and then with brine.

-

Trustworthiness Note: The thiosulfate wash is a self-validating step. The disappearance of the characteristic iodine color confirms the complete quenching of the reactive iodine species, ensuring a cleaner crude product for purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The carbon-iodine bond is the key reactive site for building molecular complexity.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst. [3] A. Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). This is one of the most powerful methods for constructing biaryl or heteroaryl-aryl scaffolds, which are common motifs in pharmaceutical agents. [3] B. Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to aryl alkynes. This functional group is a valuable precursor for further transformations and is found in various bioactive compounds.

C. Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, enabling the extension of carbon chains and the synthesis of stilbene-like structures.

The fluorine atom at the 4-position remains intact during these transformations, allowing for the direct introduction of a metabolically stable fluorine substituent into the target molecule. The hydroxyl group can be protected prior to coupling if necessary, or it can be used for subsequent modifications after the core scaffold has been assembled.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4-Fluoro-3-iodophenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 4-Fluoro-3-iodophenol (CAS No: 897956-98-8), a key halogenated intermediate in synthetic chemistry. As direct, comprehensive experimental datasets for this specific molecule are not consolidated in publicly available literature, this document synthesizes predicted data with established principles of spectroscopic interpretation and data from structurally analogous compounds. We will delve into the nuanced details of its Nuclear Magnetic Resonance (¹H, ¹³C), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for the confident identification and characterization of this and similar halogenated phenols.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring three distinct functional groups on a benzene ring: a hydroxyl (-OH), a fluorine (-F) atom, and an iodine (-I) atom. This unique substitution pattern makes it a valuable building block, particularly in the synthesis of complex organic molecules where regioselective functionalization is paramount. The fluorine atom can modulate electronic properties and metabolic stability, while the iodine atom serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Accurate structural confirmation is the bedrock of chemical synthesis. Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule's identity and purity. This guide explains the causality behind the expected spectral features, providing a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and their connectivity.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

Expertise & Experience: The aromatic region of the ¹H NMR spectrum for this molecule is defined by three distinct protons. Their chemical shifts and coupling patterns are governed by the cumulative electronic effects of the hydroxyl, fluorine, and iodine substituents. The hydroxyl proton is often broad and may exchange with deuterated solvents, making it less structurally informative for connectivity, though its presence and chemical shift (typically 4-8 ppm) can be significant.[1][2] The primary focus is on the aromatic protons, which we will label H-2, H-5, and H-6.

Diagram: Proton Assignments for this compound

Caption: Structure of this compound with proton numbering.

Data Interpretation and Prediction:

-

H-2: This proton is ortho to the electron-donating -OH group and ortho to the electron-withdrawing -I group. It will experience complex electronic effects. Its signal is expected to be a doublet due to coupling with H-6 across the ring (meta coupling, ⁴JHH).

-

H-6: This proton is meta to the -OH and -I groups but ortho to the strongly electronegative -F atom. The proximity to fluorine will cause both through-bond coupling (³JHF) and deshielding. Its signal will likely appear as a doublet of doublets, arising from ortho coupling to H-5 (³JHH) and ortho coupling to the ¹⁹F nucleus (³JHF).

-

H-5: This proton is ortho to H-6 and meta to the fluorine atom. It will also be split into a doublet of doublets by H-6 (³JHH) and the ¹⁹F nucleus (meta coupling, ⁴JHF).

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -OH | ~5.0 - 6.0 | Broad singlet (s) | - |

| H-2 | ~7.4 | Doublet (d) | ⁴JHH ≈ 2.5 Hz |

| H-6 | ~7.1 | Doublet of Doublets (dd) | ³JHH ≈ 8.5 Hz, ³JHF ≈ 9.0 Hz |

| H-5 | ~6.8 | Doublet of Doublets (dd) | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 4.5 Hz |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: In ¹³C NMR, the chemical shifts are highly sensitive to substituent electronegativity and resonance effects. A key feature for fluorinated aromatics is the presence of carbon-fluorine (C-F) coupling, which provides unambiguous assignment evidence.[3][4][5] The iodine atom's "heavy atom effect" typically shields the directly attached carbon, causing an upfield shift compared to other halogens.[6]

Data Interpretation and Prediction:

-

C-1 (C-OH): This carbon is deshielded by the attached oxygen, appearing furthest downfield among the protonated carbons.

-

C-2 (CH): Located ortho to both -OH and -I groups.

-

C-3 (C-I): The carbon directly bonded to iodine. It is expected to be shifted significantly upfield due to the heavy atom effect. It will also show a small coupling to the fluorine atom (²JC-F).

-

C-4 (C-F): This carbon will exhibit a very large one-bond coupling constant (¹JC-F), which is characteristic of a direct C-F bond. This is often the most diagnostic signal in the spectrum.

-

C-5 (CH): This carbon is meta to the iodine and ortho to the fluorine, resulting in a moderate C-F coupling constant (²JC-F).

-

C-6 (CH): This carbon is meta to the fluorine, showing a smaller C-F coupling (³JC-F).

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 | ~152 (d) | Doublet | ⁴JC-F ≈ 3 Hz |

| C-2 | ~125 (d) | Doublet | ⁴JC-F ≈ 3 Hz |

| C-3 | ~90 (d) | Doublet | ²JC-F ≈ 20 Hz |

| C-4 | ~158 (d) | Doublet | ¹JC-F ≈ 245 Hz |

| C-5 | ~118 (d) | Doublet | ²JC-F ≈ 25 Hz |

| C-6 | ~115 (d) | Doublet | ³JC-F ≈ 8 Hz |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A relaxation delay of 2 seconds and an acquisition time of 1.5 seconds are standard. Due to the lower natural abundance of ¹³C, 1024 or more scans may be necessary.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by vibrations characteristic of a substituted phenol.[2][7][8] The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of signals, including those from C-F and C-I bonds, providing a unique identifier for the molecule.

Data Interpretation and Prediction:

-

O-H Stretch: A strong and characteristically broad absorption band is expected between 3200-3550 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group.[7][9]

-

Aromatic C-H Stretch: A medium intensity signal will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), corresponding to the stretching of sp² C-H bonds on the aromatic ring.[1]

-

Aromatic C=C Stretches: Two to three sharp, medium-to-strong bands will be present in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.[2][8]

-

C-O Stretch: A strong band around 1220-1260 cm⁻¹ is characteristic of the phenol C-O stretching vibration.

-

C-F Stretch: A strong, sharp absorption is expected in the 1180-1250 cm⁻¹ range. This may overlap with the C-O stretch.

-

C-I Stretch: A weak to medium absorption is expected in the low-frequency region, typically between 500-600 cm⁻¹.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3200 - 3550 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3030 - 3100 | Medium | Aromatic C-H Stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1230 | Strong | Phenolic C-O Stretch & C-F Stretch |

| 800 - 900 | Strong | Aromatic C-H Out-of-Plane Bending |

| 500 - 600 | Medium | C-I Stretch |

Standard Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural information from its fragmentation pattern. The fragmentation of this compound will be dictated by the relative strengths of its bonds, with the C-I bond being the weakest and thus most likely to cleave.[10][11]

Diagram: Predicted EI-MS Fragmentation Pathway

Caption: Key fragmentation steps for this compound in EI-MS.

Data Interpretation and Prediction:

-

Molecular Ion (M⁺): The molecular formula is C₆H₄FIO. The exact mass is approximately 253.93 g/mol . The molecular ion peak should be clearly visible at m/z ≈ 254. Since iodine is monoisotopic (¹²⁷I), there will be no M+2 peak from halogen isotopes.[10][11][12]

-

Base Peak: The weakest bond in the molecule is the C-I bond. Therefore, the most favorable fragmentation is the loss of an iodine radical to form the [M-I]⁺ cation at m/z ≈ 127. This fragment is likely to be the base peak (most abundant ion).

-

Other Fragments:

-

The [I]⁺ ion at m/z ≈ 127 may also be observed, though typically the charge is retained on the more stable organic fragment.

-

The [M-I]⁺ fragment can subsequently lose carbon monoxide (CO), a common fragmentation for phenols, to give a peak at m/z ≈ 99 ([C₅H₄F]⁺).

-

Table 4: Predicted Major Ions in the EI Mass Spectrum

| m/z (Nominal) | Proposed Formula | Identity |

|---|---|---|

| 254 | [C₆H₄FIO]⁺ | Molecular Ion (M⁺) |

| 127 | [C₆H₄FO]⁺ | [M - I]⁺ (Likely Base Peak) |

| 127 | [I]⁺ | Iodine Cation |

| 99 | [C₅H₄F]⁺ | [M - I - CO]⁺ |

Standard Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the sample solution into the GC. Use a standard nonpolar column (e.g., DB-5ms) and a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure the compound elutes as a sharp peak.

-

MS Detection: The EI source energy should be set to the standard 70 eV. Acquire mass spectra across a range of m/z 40-400 as the compound elutes from the GC column.

-

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound. Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where NMR, IR, and MS each provide essential and complementary pieces of the structural puzzle. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the C-H framework, with C-F coupling serving as a definitive diagnostic tool. IR spectroscopy rapidly confirms the presence of key functional groups, notably the phenolic -OH. Finally, mass spectrometry establishes the molecular weight and reveals a predictable fragmentation pattern dominated by the cleavage of the weak C-I bond. By synthesizing predicted data with fundamental spectroscopic principles, this guide provides a robust framework for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

-

doc brown's advanced organic chemistry revision notes. Interpretation of the infrared spectrum of phenol. [Link]

-

Lehman, J. Spectroscopy Tutorial: Phenols and Enols. [Link]

-

Gomez, A. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Gomez, A. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Journal of Organic Chemistry. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

doc brown's advanced organic chemistry revision notes. mass spectrum of 2-iodopropane. [Link]

-

doc brown's advanced organic chemistry revision notes. mass spectrum of 1-iodo-2-methylpropane. [Link]

-

doc brown's advanced organic chemistry revision notes. mass spectrum of iodoethane. [Link]

-

Thieme. 13C NMR Spectroscopy. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Safe Handling of 4-Fluoro-3-iodophenol for Research and Development Professionals

This document provides an in-depth technical overview of the safety protocols and handling precautions for 4-Fluoro-3-iodophenol (CAS No: 897956-98-8). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from authoritative safety data sheets and established chemical safety principles to ensure a comprehensive understanding of the associated risks and their mitigation.

Hazard Identification and Risk Profile

This compound is a halogenated aromatic compound that, while valuable in synthesis, presents several health hazards that necessitate careful handling. Its risk profile is primarily characterized by its irritant properties and acute toxicity upon exposure.

GHS Classification

The Globally Harmonized System (GHS) provides a clear summary of the compound's intrinsic hazards.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from Fluorochem Safety Data Sheet.[1]

Toxicological Narrative and Routes of Exposure

The primary danger of this compound stems from its ability to cause significant irritation and harm upon direct contact or ingestion. As a phenolic compound, it can be readily absorbed and exert local and systemic effects.

-

Inhalation: As a solid, the primary inhalation risk comes from airborne dust or aerosols. Inhalation may lead to irritation of the nose, throat, and lungs, manifesting as coughing, shortness of breath, and inflammation[1].

-

Skin Contact: The compound is a known skin irritant[1]. Prolonged contact can cause redness, pain, and potential chemical burns. The lipophilic nature of phenols suggests that skin absorption is a credible route for systemic exposure.

-

Eye Contact: Direct contact with the eyes will cause serious irritation, potentially leading to pain, tearing, and damage to the cornea if not promptly and thoroughly flushed[1].

-

Ingestion: Ingestion of this compound is harmful and can lead to systemic toxicity[1]. Immediate medical attention is required following ingestion.

The following diagram illustrates the primary pathways of exposure and the resulting health risks.

Caption: Routes of exposure and their associated primary health risks.

Physicochemical Properties and Stability

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 897956-98-8 | [1][2] |

| Molecular Formula | C6H4FIO | [1][2] |

| Molecular Weight | 238.00 g/mol | [2][3] |

| Appearance | Solid | Implied by handling data |

| Purity | ≥95% | [2] |

Stability and Reactivity

This compound is generally stable under recommended storage conditions[4]. However, as with most phenols, certain incompatibilities must be respected to prevent hazardous reactions.

-

Conditions to Avoid: Protect from excessive heat, open flames, and direct light[5]. Avoid the formation and accumulation of dust, as fine particles suspended in air can pose an explosion hazard in the presence of an ignition source[5].

-

Incompatible Materials: Phenols are acidic and can react exothermically with bases. Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides[5].

The Hierarchy of Controls: A Proactive Safety Framework

Effective management of chemical risk involves implementing a multi-layered safety strategy known as the Hierarchy of Controls. This framework prioritizes systematic risk elimination and reduction over reliance on personal protective equipment.

Caption: Emergency workflow for responding to a chemical spill.

For minor spills (a few grams) in a fume hood, trained personnel can clean it up. For major spills, or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

-

Arrange for disposal through a licensed hazardous waste contractor, following all local, state, and federal regulations.[5]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodophenol, 99%. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66882251, 3-Fluoro-5-iodophenol. [Link]

-

Wikipedia. (n.d.). 4-Iodophenol. [Link]

Sources

Navigating the Solubility and Stability of 4-Fluoro-3-iodophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Key Building Block

4-Fluoro-3-iodophenol, a halogenated phenol derivative, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the phenolic ring, imparts distinct electronic and steric properties that are highly valuable in medicinal chemistry and materials science. However, the successful application of this intermediate hinges on a thorough understanding of its solubility and stability characteristics in various organic solvents. This guide provides a comprehensive overview of these critical parameters, offering insights into the underlying principles and practical methodologies for their assessment.

The interplay of the hydroxyl, fluoro, and iodo substituents governs the molecule's polarity, hydrogen bonding capabilities, and susceptibility to degradation. The electron-withdrawing nature of the fluorine atom and the bulkiness of the iodine atom influence the acidity of the phenolic proton and the overall charge distribution, which in turn dictates its interactions with different solvent environments. A clear grasp of these fundamental properties is paramount for optimizing reaction conditions, designing robust formulation strategies, and ensuring the integrity of the compound throughout its lifecycle.

The Solubility Profile of this compound: A Solvent-by-Solvent Analysis

The solubility of this compound is a crucial factor in its utility, impacting everything from reaction kinetics to purification and formulation. While specific quantitative data for this compound is not extensively published, we can infer its likely behavior based on the principles of "like dissolves like" and the known properties of structurally similar compounds.

Factors Influencing Solubility:

The solubility of this compound in an organic solvent is a function of several interconnected factors:

-

Polarity: The presence of the hydroxyl group makes the molecule polar and capable of acting as a hydrogen bond donor. The fluorine and iodine atoms also contribute to the overall polarity.

-

Hydrogen Bonding: The ability of the phenolic hydroxyl group to form hydrogen bonds with solvent molecules is a primary driver of solubility in protic and polar aprotic solvents.

-

Van der Waals Forces: The aromatic ring and the large iodine atom contribute to London dispersion forces, which can enhance solubility in less polar solvents.

-

Solvent-Solute Interactions: Specific interactions, such as dipole-dipole interactions and induced dipole interactions, will also play a significant role.

Expected Solubility in Common Organic Solvents:

Based on these principles, the following table provides an estimated qualitative solubility profile for this compound. It is important to note that these are predictions and should be experimentally verified for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the phenol can readily form hydrogen bonds with the hydroxyl groups of the alcohol solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors, interacting favorably with the phenolic proton. Their high polarity also contributes to solvating the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are polar aprotic solvents that can accept hydrogen bonds, but their overall polarity is lower than that of DMF or DMSO. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | The polarity of these solvents and the potential for dipole-dipole interactions with the C-F and C-I bonds can lead to good solubility. For instance, the related compound 4-Chloro-3-fluorophenol is soluble in chloroform at 50 mg/mL. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the solute can interact with the aromatic ring of the solvent via pi-pi stacking, the overall polarity mismatch limits high solubility. |

| Non-polar | Hexane, Heptane | Low | The significant difference in polarity between the polar this compound and non-polar aliphatic hydrocarbons results in poor solubility. |

Stability of this compound: Navigating Potential Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic processes. Like many phenolic compounds, it is susceptible to degradation under certain conditions. Understanding these pathways is essential for mitigating unwanted side reactions and ensuring the purity of the final product.

Key Factors Influencing Stability:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of oxygen, light, and trace metal impurities. This can lead to the formation of colored byproducts, such as quinones.

-

Light Sensitivity (Photostability): Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Photodegradation can involve cleavage of the carbon-halogen bond or other complex reactions.

-

pH: The acidity of the phenolic proton means that the compound will exist in its ionized form (phenoxide) under basic conditions. While this can increase solubility in aqueous media, it can also make the molecule more susceptible to certain degradation pathways.

-

Temperature: As with most chemical compounds, elevated temperatures can accelerate the rate of degradation.

Potential Degradation Pathways:

While specific degradation pathways for this compound are not extensively detailed in the literature, we can infer potential routes based on the known chemistry of halophenols.[1][2]

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Solubility and Stability Assessment

To obtain reliable and reproducible data, standardized experimental protocols are essential. The following sections outline established methodologies for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[6][7] or other quantitative analytical technique.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[8]

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Caption: Workflow for equilibrium solubility determination.

Protocol 2: Stability Assessment Following ICH Guidelines

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound. The International Council for Harmonisation (ICH) provides guidelines for stability testing of active pharmaceutical ingredients (APIs).[9][10][11]

Objective: To evaluate the stability of this compound in a specific organic solvent under accelerated and long-term storage conditions.

Materials:

-

This compound

-

Selected organic solvent

-

Volumetric flasks

-

Amber glass vials with inert caps

-

Stability chambers with controlled temperature and humidity

-

Validated stability-indicating HPLC method (a method that can separate the intact compound from its degradation products)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Sample Preparation: Aliquot the stock solution into multiple amber glass vials and seal them securely.

-

Storage Conditions: Place the vials in stability chambers under the following conditions as per ICH guidelines:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Time Points for Analysis: Withdraw vials for analysis at specified time points. For example:

-

Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method. Quantify the amount of this compound remaining and identify and quantify any degradation products.

-

Data Evaluation: Evaluate the data to determine the rate of degradation and to identify any trends. This information is used to establish a retest period or shelf life for the compound in that specific solvent.

Caption: Workflow for stability assessment.

Conclusion: A Foundation for Informed Application

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful and efficient utilization in research and development. By applying the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, reaction optimization, formulation design, and storage conditions. This knowledge empowers the scientific community to harness the full potential of this valuable chemical intermediate, paving the way for the discovery and development of novel therapeutics and advanced materials. The provided protocols offer a robust framework for generating the critical data needed to ensure the quality, efficacy, and safety of products derived from this compound.

References

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). EDREX: GL.CAPP.018.

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).

- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30).

- Reineke, W. (n.d.).

- Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline.

- Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS – Protocols.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).

- This compound. (n.d.). Fluorochem.

- (PDF) Studies on the solubility of phenolic compounds. (n.d.).

- Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF. (2025, August 7).

- Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. (n.d.). MDPI.

- Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. (2014). PubMed.

- Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research. (n.d.).

- Analytical methods – Knowledge and References. (n.d.). Taylor & Francis.

- This compound | 897956-98-8. (n.d.). Sigma-Aldrich.

- Technical Support Center: Experiments with Polyphenolic Compounds. (n.d.). Benchchem.

- Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). NIH.

- 4-Fluorophenol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).

- 4-Iodophenol 99 540-38-5. (n.d.). Sigma-Aldrich.

- 4-fluoro IPV (hydrochloride). (n.d.). Cayman Chemical.

- 3-Fluoro-5-iodophenol | C6H4FIO | CID 66882251. (n.d.). PubChem - NIH.

- Degradation of Halogenated Aliphatic Compounds: The Role of Adapt

- 4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861. (n.d.). PubChem - NIH.

- 4-Chloro-3-fluorophenol 98 348-60-7. (n.d.). Sigma-Aldrich.

- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016, December 23). NIH.

- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016, December 1).

- Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled W

- 4-Fluorophenol | 371-41-5. (2025, February 25). ChemicalBook.

- Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). (n.d.). Cheméo.

- 2 Overview on PFAS analytical methods. (n.d.).

- 1934802-67-1 | 4-Amino-3-fluoro-2-iodophenol. (n.d.). ChemScene.

- 4-Fluorophenol | C6H5FO | CID 9732. (n.d.). PubChem.

Sources

- 1. scispace.com [scispace.com]

- 2. Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. qlaboratories.com [qlaboratories.com]

- 11. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]

Sourcing High-Purity 4-Fluoro-3-iodophenol: A Technical Guide for Researchers

Abstract: 4-Fluoro-3-iodophenol is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The success of multi-step syntheses and the validity of experimental results are critically dependent on the purity of this starting material. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying high-purity this compound. We will delve into the nuances of purity specifications, compare commercial supplier offerings, and present a detailed protocol for in-house quality verification, ensuring the integrity of your research from the very first step.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the CAS number 897956-98-8, is a halogenated aromatic compound featuring a phenol functional group, a fluorine atom, and an iodine atom on the benzene ring.[1] This unique substitution pattern makes it a highly valuable precursor in organic synthesis. The iodine and fluorine atoms, along with the hydroxyl group, offer multiple reactive sites for various chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and further functionalization. Its structural motif is found in a range of biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug discovery.

The Critical Impact of Purity on Experimental Outcomes

In any synthetic workflow, the purity of the starting materials is paramount. Impurities, even in trace amounts, can have cascading negative effects, leading to:

-

Formation of unwanted byproducts: Impurities can react with reagents, leading to a complex mixture of products that are difficult to separate and characterize.

-

Lower yields: Side reactions caused by impurities consume valuable reagents and reduce the overall efficiency of the synthesis.

-

Inaccurate biological data: In drug discovery, impurities can exhibit their own biological activity, leading to false positives or misleading structure-activity relationship (SAR) data.

-

Difficulties in scale-up: A synthetic route developed with an impure starting material may not be reproducible on a larger scale, leading to significant delays and increased costs in process development.

Therefore, a thorough understanding and verification of the purity of this compound are not just recommended but essential for robust and reproducible scientific research.

Defining and Verifying "High-Purity"

The term "high-purity" can be subjective. For this compound, it typically refers to a purity level of 95% or higher. However, the specific requirements will depend on the intended application.

Common Purity Grades and Specifications

Commercial suppliers usually offer this compound in various purity grades, such as ≥95% or ≥97%.[1] It is crucial to look beyond this single number and examine the accompanying Certificate of Analysis (CoA). A comprehensive CoA should detail the methods used for purity determination and list any identified impurities and their concentrations.

Key Analytical Techniques for Quality Control

Several analytical methods are employed to assess the purity of this compound.[2][3] These include:

-

High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for purity assessment.[4][5] It separates the main compound from its impurities, and the purity is often reported as a percentage of the total peak area.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about their molecular weight and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for purity assessment.[2][6] The presence of unexpected signals can indicate impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it highly effective for identifying and quantifying impurities.[5]

Protocol: In-House Purity Verification by HPLC

Upon receiving a new batch of this compound, it is a good practice to perform an in-house purity verification, even if a CoA is provided by the supplier. Here is a general HPLC protocol that can be adapted for this purpose:

Objective: To verify the purity of a this compound sample using reverse-phase HPLC with UV detection.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

HPLC-grade formic acid or trifluoroacetic acid (TFA)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system equipped with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Degas both mobile phases before use.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

-

Filter the final sample solution through a 0.45 µm syringe filter into an autosampler vial.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Analysis:

-

Inject a blank (diluent) to ensure there are no system peaks.

-

Inject the prepared sample solution.

-

Integrate the peaks in the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Landscape of Commercial Suppliers

Several chemical suppliers offer this compound. When selecting a supplier, consider factors such as stated purity, availability of technical documentation (CoA, SDS), and the company's reputation within the scientific community.

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is crucial for ensuring the quality and consistency of your starting materials.

Caption: Workflow for qualifying a commercial supplier of this compound.

Comparative Table of Selected Suppliers

| Supplier | Stated Purity | CAS Number | Additional Information |

| Fluorochem | ≥95% | 897956-98-8 | Provides safety data and basic chemical properties.[1][7] |

| Sigma-Aldrich | 97% | 897956-98-8 | Offers detailed safety information and documentation like CoA upon request. |

| CymitQuimica | ≥95% | 897956-98-8 | Lists basic product information and is a distributor for Fluorochem.[7] |

Note: This table is not exhaustive and is based on publicly available information at the time of writing. Researchers should always verify the latest specifications directly with the supplier.

Safe Handling and Storage

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[8][9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8][10]

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1][10]

-

Causes skin and serious eye irritation.[10]

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8][11]

Conclusion

The quality of your research is built upon the quality of your starting materials. For a versatile and important building block like this compound, taking a diligent and systematic approach to sourcing and verification is a critical investment. By understanding the nuances of purity, performing in-house quality control, and carefully selecting suppliers, researchers can ensure the integrity and reproducibility of their synthetic work, ultimately accelerating the pace of discovery.

References

-

Cole-Parmer. Material Safety Data Sheet - 4-Fluorophenol. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Iodophenol. [Link]

-

Taylor & Francis Online. Analytical methods – Knowledge and References. [Link]

-

Amerigo Scientific. 3-Fluoro-4-iodophenol. [Link]

-

Japan Environment Agency. III Analytical Methods. [Link]

- S. E. Wąsowicz, et al. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

-

PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. d-nb.info [d-nb.info]

- 3. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Physical and chemical properties of 4-Fluoro-3-iodophenol

An In-Depth Technical Guide to 4-Fluoro-3-iodophenol: Properties, Synthesis, and Applications

For inquiries and advancements in modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among these, halogenated phenols serve as critical building blocks, offering predictable reactivity and the ability to modulate the physicochemical properties of target molecules. This guide provides a comprehensive technical overview of this compound (CAS No: 897956-98-8), a trifunctional aromatic intermediate.

Authored for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic signature, reactivity, and strategic applications of this compound. The narrative emphasizes the causality behind its chemical behavior, providing a framework for its effective utilization in complex synthetic campaigns.

Core Physicochemical Properties

This compound is a unique building block where the electronic properties of the benzene ring are modulated by three distinct substituents: a strongly electron-donating hydroxyl group, a moderately deactivating but ortho-para directing fluorine atom, and an iodine atom that serves primarily as an excellent leaving group in cross-coupling reactions. This substitution pattern creates a molecule with specific reactivity profiles valuable for targeted synthesis.

A summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 897956-98-8 | [1] |

| Molecular Formula | C₆H₄FIO | [1][2][3] |

| Molecular Weight | 238.00 g/mol | [2][3] |

| IUPAC Name | This compound | [1][2] |

| InChI Key | QMDMLMOPLZBFTC-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | OC1=CC=C(F)C(I)=C1 | [1] |

| Purity (Typical) | ≥95% - 97% | [1][2][3] |

| Physical Form | Reported as a liquid; however, substituted phenols are often low-melting solids. Verification with the supplier is recommended. | [2] |

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a reliable spectroscopic profile can be predicted based on the known effects of its functional groups and data from analogous structures like 4-fluorophenol and various iodophenols.[4][5][6] This predictive analysis is crucial for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region should display three distinct signals corresponding to the protons at C2, C5, and C6.

-

The proton at C2 will likely appear as a doublet, split by the adjacent proton at C6.

-

The proton at C5 will be a doublet of doublets, split by the adjacent proton at C6 and the fluorine atom at C4 (typically a ~8-10 Hz coupling).

-

The proton at C6 will also be a doublet of doublets, split by the protons at C2 and C5.

-

A broad singlet for the hydroxyl proton (-OH) is expected, with its chemical shift being concentration and solvent-dependent.

-

-

¹³C NMR: Six unique signals are expected in the aromatic region.

-

The carbon bearing the fluorine (C4) will exhibit a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz), appearing as a doublet.

-

The carbon bearing the iodine (C3) will be significantly shielded due to the heavy atom effect.

-

The carbon attached to the hydroxyl group (C1) will be the most deshielded among the protonated carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the phenolic C-O stretching vibration.

-

C-F Stretch: A strong, sharp absorption in the 1150-1250 cm⁻¹ region is indicative of the C-F bond.

-

Aromatic C=C Stretch: Multiple medium-to-weak bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z ≈ 238.

-

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will result in a clean M⁺ peak without a significant M+2 satellite peak, simplifying spectral interpretation compared to bromo- or chloro-analogs. Fragmentation would likely involve the loss of iodine and CO.

Synthesis, Reactivity, and Strategic Utility

The value of this compound lies in its capacity as a versatile synthetic intermediate. Its reactivity is governed by the interplay of its three functional groups.

Plausible Synthetic Routes

While specific preparations are proprietary, plausible synthetic strategies can be inferred from established organohalogen chemistry. A common approach for synthesizing substituted phenols involves the diazotization of an appropriate aniline precursor followed by hydrolysis.[7][8][9] For instance, the synthesis could potentially start from 4-amino-3-fluorophenol, followed by a Sandmeyer-type iodination reaction.

Chemical Reactivity

-

The Hydroxyl Group: As a powerful activating group, the -OH directs electrophilic aromatic substitution to the positions ortho and para to it (C2 and C6). It can also be alkylated or acylated to form ethers and esters, respectively, which is a common strategy in drug development to modify solubility and bioavailability.

-

The Iodine Atom: The C-I bond is the primary site for transition metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group in reactions such as Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (amination).[10] This allows for the precise and efficient construction of C-C and C-N bonds at the C3 position.

-

The Fluorine Atom: The fluorine atom influences the acidity of the phenol and the overall electronic properties of the ring. Fluorine substitution is a widely used strategy in medicinal chemistry to block metabolic oxidation, enhance binding affinity, and improve pharmacokinetic profiles.[11][12]

The primary utility of this compound in synthesis is to serve as a scaffold where a new moiety is introduced at the C3 position via cross-coupling, leveraging the C-I bond's reactivity.

Applications in Research and Drug Development

Halogenated phenols are crucial intermediates in the synthesis of a wide range of biologically active molecules.[13] this compound is particularly valuable for several reasons:

-

Scaffold for Lead Optimization: It allows for the systematic exploration of the chemical space at the C3 position. By employing a variety of boronic acids or other coupling partners in Suzuki reactions, chemists can rapidly generate a library of analogs to probe structure-activity relationships (SAR).

-

Introduction of the Fluorophenol Moiety: The 4-fluorophenol motif is present in numerous approved drugs. This compound provides a direct route to incorporate this structural feature while retaining a handle (the iodine) for further functionalization. The use of related 4-iodophenol in the synthesis of estrogen β receptor agonists highlights the importance of this class of compounds in developing treatments for hormone-dependent diseases.[14]

-

Metabolic Blocking: The fluorine at C4 can serve as a "metabolic shield," preventing para-hydroxylation of the aromatic ring, a common metabolic pathway for phenols. This can increase the in vivo half-life and overall exposure of a drug candidate.[12]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. The following information is derived from safety data sheets for this compound and related structures.

GHS Hazard Classification:

-

Flammability: Combustible liquid (Category 4).

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).

-

Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Environmental: Harmful to aquatic life with long-lasting effects (Category 3).

Recommended Handling Protocols:

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a highly valuable and strategically designed building block for chemical synthesis. The orthogonal reactivity of its functional groups—the nucleophilic/directing hydroxyl group and the versatile iodine handle for cross-coupling—combined with the modulating effects of the fluorine atom, makes it an enabling tool for researchers in drug discovery and materials science. A thorough understanding of its properties, reactivity, and safety is the foundation for leveraging its full potential in the creation of novel and complex molecular architectures.

References

-

Lecouvey, M., Crousse, B., et al. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications. [Link]

-

Material Safety Data Sheet - 4-Fluorophenol. Cole-Parmer. [Link]

-

Ringsby, A. J., et al. (2022). Hydration dynamics and IR spectroscopy of 4-fluorophenol. Physical Chemistry Chemical Physics. [Link]

-

3-Fluoro-5-iodophenol | C6H4FIO | CID 66882251. PubChem, National Institutes of Health. [Link]

-

Preparation of 4-fluorophenols. European Patent Office - EP 0188848 A1. (1986-07-30). [Link]

- US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

-